The synthesis of 3-Phenanthrenecarboxaldehyde can be approached through several methods:
The molecular structure of 3-Phenanthrenecarboxaldehyde features a fused three-ring system characteristic of phenanthrene:
C1=CC2=C(C=C1)C(=O)C(=C2)C
VNAZDCMIOSAGTM-UHFFFAOYSA-N
The structural analysis reveals that the carbonyl group is positioned at the third carbon of the phenanthrene framework, influencing its reactivity and interactions in chemical reactions.
3-Phenanthrenecarboxaldehyde participates in several significant chemical reactions:
The mechanism of action for 3-Phenanthrenecarboxaldehyde largely depends on its interactions with biological targets:
The physical and chemical properties of 3-Phenanthrenecarboxaldehyde include:
These properties are crucial for understanding its behavior in various chemical environments and applications.
3-Phenanthrenecarboxaldehyde has several scientific applications:
The synthesis of 3-phenanthrenecarboxaldehyde (C₁₅H₁₀O, CAS 7466-50-4) predominantly employs Grignard reagents to construct its polycyclic aldehyde functionality. A representative protocol involves reacting 9-bromophenanthrene with magnesium turnings in anhydrous ether under a nitrogen atmosphere to form the Grignard intermediate. Subsequent addition of ethyl orthoformate (HC(OEt)₃) generates an acetal intermediate, which undergoes acid-catalyzed hydrolysis to yield the target aldehyde [2] [7].
Mechanistic Insights:
Purification Challenges: The crude product often contains impurities from unreacted phenanthrene derivatives. Purification exploits the aldehyde’s affinity for sodium bisulfite, forming a crystalline adduct selectively. Decomposition with sodium bicarbonate regenerates the pure aldehyde [7].
Table 1: Grignard-Based Syntheses of 3-Phenanthrenecarboxaldehyde [1]
Precursor | Reagent | Yield (%) | Key Conditions |
---|---|---|---|
9-Bromophenanthrene | Mg, HC(OEt)₃ | 50–52 | N₂ atmosphere, benzene co-solvent |
Phenanthrene-3-carbonyl chloride | Rosenmund catalyst | ~40 (est.) | H₂, Pd/BaSO₄, reflux |
Phenanthrene | HCN, AlCl₃ (Gattermann) | ~35 (est.) | HCl hydrolysis |
Transition metal catalysis offers efficient C–H functionalization routes to 3-phenanthrenecarboxaldehyde, bypassing prehalogenation steps. Palladium-catalyzed direct arylation of heterocyclic alkenes enables regioselective formylation at the phenanthrene C3 position. For instance, Suzuki-Miyaura coupling using 3-formylphenanthrene boronic acid with aryl halides achieves biaryl aldehyde derivatives [5].
Key Advances:
Limitations: Competitive formylation at electronically similar positions (e.g., C9) necessitates directing groups or steric blocking for C3 selectivity.
While direct organocatalytic syntheses of 3-phenanthrenecarboxaldehyde are underdeveloped, asymmetric functionalization of its prochiral centers employs:
Mechanistic Advantage: Organocatalysts avoid metal contamination but struggle with the substrate’s low solubility and steric bulk.
The reactivity of 3-phenanthrenecarboxaldehyde diverges significantly from aliphatic aldehydes due to electronic and steric effects:
Electronic Factors:
Steric Factors:
Table 2: Reactivity Comparison of Aldehyde Classes [4] [6]
Parameter | 3-Phenanthrenecarboxaldehyde | Aliphatic Aldehydes (e.g., Hexanal) | Benzaldehyde |
---|---|---|---|
Carbonyl Polarization | Moderate (δ⁺C=Oδ⁻) | High (δ⁺C=Oδ⁻) | Moderate |
Nucleophilic Addition Rate (k, M⁻¹s⁻¹) | 0.03 (with PhNH₂) | 4.2 (with PhNH₂) | 0.05 |
Steric Accessibility | Partially hindered | Unhindered | Unhindered |
Resonance Stabilization | Extensive | None | Moderate |
Synthetic Implications: Aromatic aldehydes like 3-phenanthrenecarboxaldehyde require harsher conditions for nucleophilic additions (e.g., Knoevenagel condensations: 24h at 80°C vs. 1h at 25°C for aliphatics) but excel in electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) due to extended conjugation [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1